

An In-depth Technical Guide to [4-(Chlorosulfonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [4-(Chlorosulfonyl)phenyl]acetic acid

Cat. No.: B016784

[Get Quote](#)

CAS Number: 22958-99-2

This technical guide provides a comprehensive overview of **[4-(Chlorosulfonyl)phenyl]acetic acid**, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

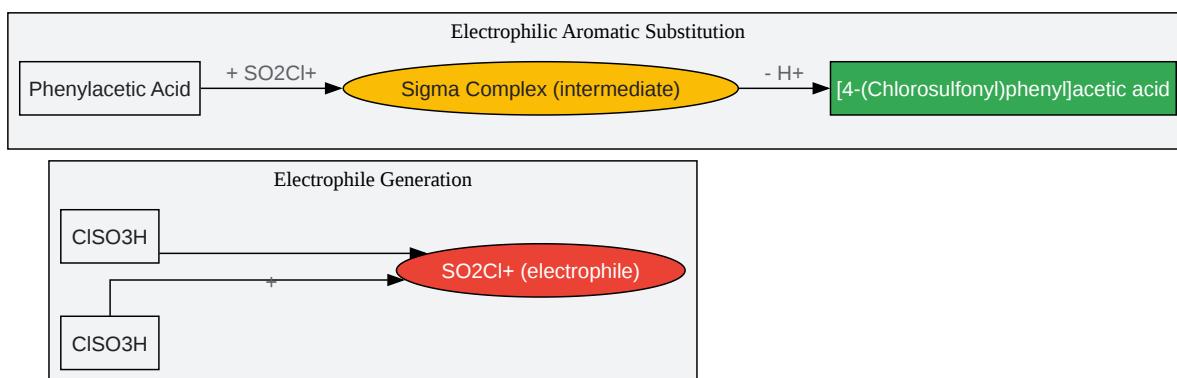
Chemical Properties and Data

[4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional molecule containing both a carboxylic acid and a reactive sulfonyl chloride group. This unique structure makes it a versatile building block for the synthesis of a wide range of organic compounds, particularly sulfonamides.

Table 1: Physicochemical Properties of **[4-(Chlorosulfonyl)phenyl]acetic Acid**

Property	Value	Source
CAS Number	22958-99-2	[1] [2]
Molecular Formula	C ₈ H ₇ ClO ₄ S	[3]
Molecular Weight	234.66 g/mol	[3]
Appearance	White to off-white solid	N/A
Melting Point	134-136 °C	[1] [4]
Boiling Point	393.8 ± 25.0 °C (Predicted)	[1]
Density	1.528 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	[1]

Table 2: Spectroscopic Data for **[4-(Chlorosulfonyl)phenyl]acetic Acid** (Predicted/Typical)


Spectrum Type	Key Peaks/Signals
¹ H NMR	δ ~10-12 (s, 1H, -COOH), δ ~7.5-8.0 (m, 4H, Ar-H), δ ~3.7 (s, 2H, -CH ₂ -)
¹³ C NMR	δ ~175 (-COOH), δ ~145 (Ar-C-SO ₂), δ ~135 (Ar-C-CH ₂), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~40 (-CH ₂)
FT-IR (cm ⁻¹)	~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1370 & ~1180 (S=O stretch), ~750-850 (C-H bend, aromatic)
Mass Spectrometry	[M-H] ⁻ at m/z 233

Synthesis of **[4-(Chlorosulfonyl)phenyl]acetic Acid**

The primary method for the synthesis of **[4-(Chlorosulfonyl)phenyl]acetic acid** is the chlorosulfonylation of phenylacetic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the phenyl ring.

Reaction Mechanism

The reaction proceeds via the generation of the electrophile, chlorosulfonic acid (or a related species), which then attacks the electron-rich phenyl ring of phenylacetic acid. The acetic acid moiety is a para-directing group, leading to the formation of the desired 4-substituted product.

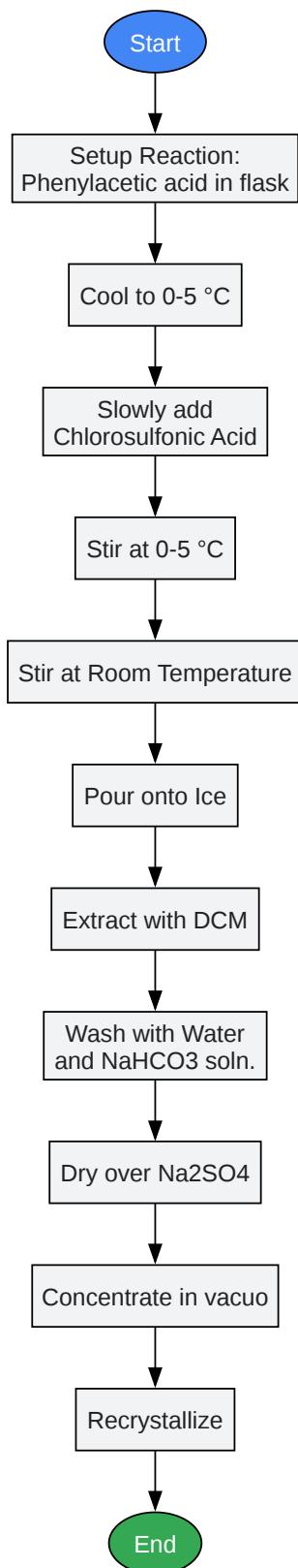
[Click to download full resolution via product page](#)

Synthesis of **[4-(Chlorosulfonyl)phenyl]acetic acid**.

Experimental Protocol: Chlorosulfonation of Phenylacetic Acid

Materials:

- Phenylacetic acid
- Chlorosulfonic acid
- Thionyl chloride (optional, can be used in excess as the solvent and reagent)
- Ice


- Dichloromethane (DCM) or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

- **Reaction Setup:** In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube with phenylacetic acid.
- **Cooling:** Cool the flask in an ice bath to 0-5 °C.
- **Addition of Chlorosulfonic Acid:** Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) to the cooled and stirred phenylacetic acid. The reaction is exothermic and should be controlled by the rate of addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 2-4 hours), and then let it warm to room temperature and stir for an additional period (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid and precipitate the product.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
- **Washing:** Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes).

Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis.

Reactivity and Applications in Drug Development

The primary utility of **[4-(Chlorosulfonyl)phenyl]acetic acid** lies in its ability to readily react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. The carboxylic acid moiety provides an additional site for chemical modification, allowing for the creation of diverse molecular scaffolds.

Synthesis of Sulfonamide Derivatives

The reaction of **[4-(Chlorosulfonyl)phenyl]acetic acid** with an amine is a standard method for the synthesis of sulfonamides.

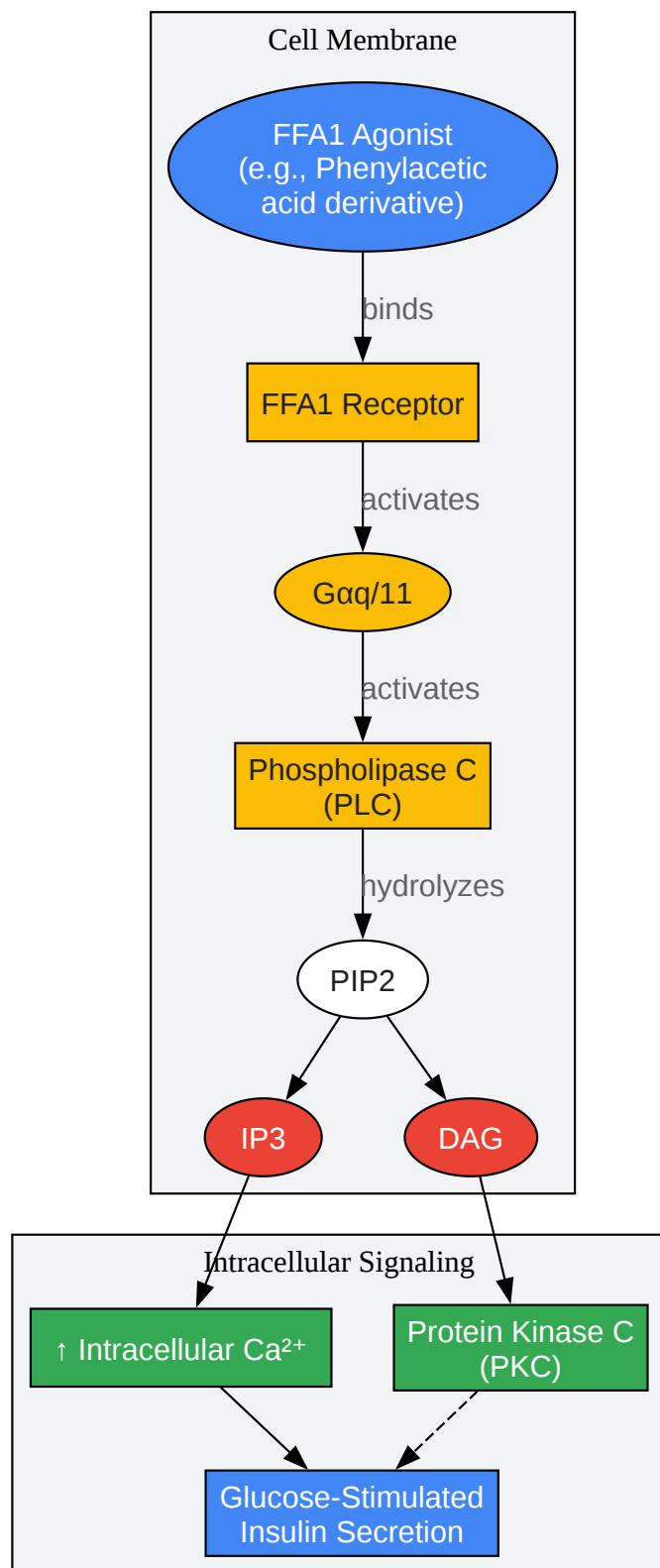
Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

- **[4-(Chlorosulfonyl)phenyl]acetic acid**
- Primary or secondary amine
- A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution: Dissolve the amine and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Sulfonyl Chloride: Slowly add a solution of **[4-(Chlorosulfonyl)phenyl]acetic acid** (1 equivalent) in the same solvent to the amine solution at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the reaction by TLC.
- Workup: Quench the reaction with water and extract the product with an organic solvent.


- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Role in Drug Discovery: FFA1 Receptor Agonism

Derivatives of phenylacetic acid have been investigated as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor that is a promising target for the treatment of type 2 diabetes.[\[5\]](#)

FFA1 Signaling Pathway:

Activation of FFA1 by agonists leads to the activation of G_{αq}, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is a key signal for glucose-stimulated insulin secretion from pancreatic β-cells.[\[6\]](#)[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

FFA1 receptor signaling pathway.

The **[4-(Chlorosulfonyl)phenyl]acetic acid** scaffold provides a valuable starting point for the design and synthesis of novel FFA1 agonists. The sulfonyl chloride can be reacted with a variety of amines to introduce diverse substituents, allowing for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The carboxylic acid group is a key pharmacophoric feature for interaction with the receptor.

Safety and Handling

[4-(Chlorosulfonyl)phenyl]acetic acid is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a tightly sealed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all applicable safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [4-(CHLOROSULFONYL)PHENYL]ACETICACID CAS#: 22958-99-2 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]

- 6. Oncogenic signaling of the free-fatty acid receptors FFA1 and FFA4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to [4-(Chlorosulfonyl)phenyl]acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016784#4-chlorosulfonyl-phenyl-acetic-acid-cas-number-22958-99-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com